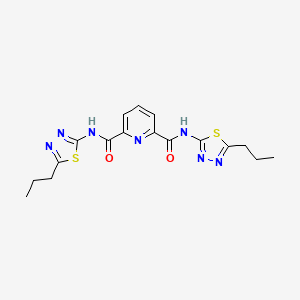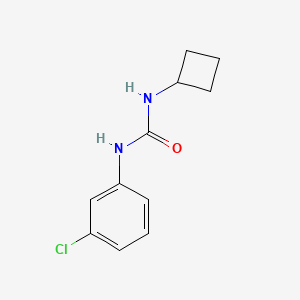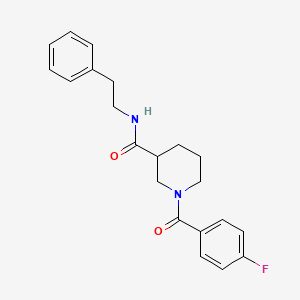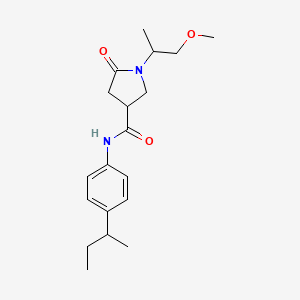
N,N'-bis(5-propyl-1,3,4-thiadiazol-2-yl)-2,6-pyridinedicarboxamide
Descripción general
Descripción
N,N'-bis(5-propyl-1,3,4-thiadiazol-2-yl)-2,6-pyridinedicarboxamide, also known as CPTH6, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to be effective in inhibiting the activity of a class of enzymes known as histone deacetylases (HDACs), which play a crucial role in regulating gene expression. The inhibition of HDACs by CPTH6 has been shown to have a variety of effects on cellular and molecular processes, which makes it a promising candidate for the development of new drugs and therapies.
Mecanismo De Acción
The mechanism of action of N,N'-bis(5-propyl-1,3,4-thiadiazol-2-yl)-2,6-pyridinedicarboxamide involves the inhibition of HDACs, which are enzymes that remove acetyl groups from histone proteins. Histone acetylation plays a crucial role in regulating gene expression, and the inhibition of HDACs by N,N'-bis(5-propyl-1,3,4-thiadiazol-2-yl)-2,6-pyridinedicarboxamide leads to the accumulation of acetylated histones, which results in changes in gene expression. The inhibition of HDACs by N,N'-bis(5-propyl-1,3,4-thiadiazol-2-yl)-2,6-pyridinedicarboxamide has also been shown to affect non-histone proteins, which further contributes to its biological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N,N'-bis(5-propyl-1,3,4-thiadiazol-2-yl)-2,6-pyridinedicarboxamide are diverse and depend on the specific cellular and molecular processes that are affected by the inhibition of HDACs. Some of the effects of N,N'-bis(5-propyl-1,3,4-thiadiazol-2-yl)-2,6-pyridinedicarboxamide include the induction of cell cycle arrest, apoptosis, and autophagy in cancer cells, the suppression of pro-inflammatory cytokines, and the promotion of neuronal survival and neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N,N'-bis(5-propyl-1,3,4-thiadiazol-2-yl)-2,6-pyridinedicarboxamide in lab experiments include its high purity and high yield, its specificity for HDACs, and its diverse biological effects. However, the limitations of using N,N'-bis(5-propyl-1,3,4-thiadiazol-2-yl)-2,6-pyridinedicarboxamide in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action and biological effects.
Direcciones Futuras
There are several future directions for the research and development of N,N'-bis(5-propyl-1,3,4-thiadiazol-2-yl)-2,6-pyridinedicarboxamide. One potential direction is the optimization of its chemical structure to improve its potency and specificity for HDACs. Another direction is the development of new drug delivery methods to improve its bioavailability and reduce its potential toxicity. Additionally, further research is needed to fully understand the biological effects of N,N'-bis(5-propyl-1,3,4-thiadiazol-2-yl)-2,6-pyridinedicarboxamide and its potential therapeutic applications in different disease conditions.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of N,N'-bis(5-propyl-1,3,4-thiadiazol-2-yl)-2,6-pyridinedicarboxamide have been extensively studied in scientific research. The inhibition of HDACs by N,N'-bis(5-propyl-1,3,4-thiadiazol-2-yl)-2,6-pyridinedicarboxamide has been shown to have anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. N,N'-bis(5-propyl-1,3,4-thiadiazol-2-yl)-2,6-pyridinedicarboxamide has also been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, N,N'-bis(5-propyl-1,3,4-thiadiazol-2-yl)-2,6-pyridinedicarboxamide has been shown to have neuroprotective effects by promoting the survival of neurons and reducing neuroinflammation.
Propiedades
IUPAC Name |
2-N,6-N-bis(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2,6-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2S2/c1-3-6-12-21-23-16(27-12)19-14(25)10-8-5-9-11(18-10)15(26)20-17-24-22-13(28-17)7-4-2/h5,8-9H,3-4,6-7H2,1-2H3,(H,19,23,25)(H,20,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYPIHZVNKJFEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=NN=C(S3)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2,6-dicarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-({[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4649129.png)
![2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1-methyl-1H-benzimidazole](/img/structure/B4649135.png)
![1,3,4,9-tetramethyl-7-(2-methylbenzyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4649143.png)
![methyl (11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetate](/img/structure/B4649151.png)
![dimethyl 5-[({[4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4649163.png)


![3-(4-acetylphenyl)-7-(3-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4649184.png)
![4-(3-methoxypropyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B4649192.png)
![2-{1-(4-ethoxybenzyl)-4-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4649213.png)
![1-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4649223.png)
![1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}-4-(2-pyridinyl)piperazine](/img/structure/B4649228.png)
![N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4649230.png)